![molecular formula C14H15N3O3 B4678266 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4678266.png)
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid
Overview
Description
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid, also known as DPA-714, is a promising compound in the field of nuclear medicine. It belongs to the class of pyrazolopyrimidines and is used as a radioligand for imaging the translocator protein (TSPO) in the brain and other organs. TSPO is a mitochondrial protein that is involved in various physiological processes, including the regulation of cholesterol transport, apoptosis, and inflammation. DPA-714 has shown potential in the diagnosis and monitoring of neuroinflammatory diseases, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid binds to the TSPO with high affinity and specificity. TSPO is upregulated in response to various stimuli, such as inflammation, oxidative stress, and cell damage. The binding of 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid to TSPO allows for the visualization of TSPO expression and distribution in various organs.
Biochemical and Physiological Effects:
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has been shown to have minimal toxicity and side effects in preclinical studies. It has a high affinity for TSPO and a long half-life, which allows for prolonged imaging. 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has been shown to cross the blood-brain barrier and to accumulate in areas of neuroinflammation.
Advantages and Limitations for Lab Experiments
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its high affinity and specificity for TSPO, its long half-life, and its ability to cross the blood-brain barrier. However, 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has some limitations, including its high cost, the need for specialized equipment for imaging, and the potential for false positives due to non-specific binding.
Future Directions
There are several future directions for the use of 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid in scientific research. One area of interest is the development of new radioligands for TSPO imaging with improved specificity and sensitivity. Another area of interest is the use of 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid in combination with other imaging agents to provide a more comprehensive picture of neuroinflammatory diseases. Additionally, 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid may have potential in the development of new therapies for neuroinflammatory diseases, as TSPO has been implicated in the pathogenesis of these diseases.
Scientific Research Applications
1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has been extensively studied for its potential in imaging TSPO in various organs, including the brain, heart, and lungs. It has been used in preclinical and clinical studies to evaluate the role of TSPO in neuroinflammatory diseases and to monitor the response to treatment. 1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-pyrazole-4-carboxylic acid has also been used to study the role of TSPO in cancer, cardiovascular diseases, and infectious diseases.
properties
IUPAC Name |
1-[2-(2,6-dimethylanilino)-2-oxoethyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-4-3-5-10(2)13(9)16-12(18)8-17-7-11(6-15-17)14(19)20/h3-7H,8H2,1-2H3,(H,16,18)(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHDQKORIZTNHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C=C(C=N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(2,6-Dimethylanilino)-2-oxoethyl]-1H-pyrazole-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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